3-(4-Fluorophenoxymethyl)aniline
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Overview
Description
3-(4-Fluorophenoxymethyl)aniline is an organic compound with the molecular formula C13H12FNO It is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to a methyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenoxymethyl)aniline typically involves the reaction of 4-fluorophenol with formaldehyde to form 4-fluorophenoxymethanol. This intermediate is then reacted with aniline under acidic conditions to yield the final product. The reaction conditions often include the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenoxymethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Fluorophenoxymethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound can be utilized in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenoxymethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenoxy)aniline
- 4-Fluoroaniline
- 4-Fluorophenol
Uniqueness
3-(4-Fluorophenoxymethyl)aniline is unique due to the presence of both a fluorine atom and a phenoxy group in its structure. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds. Additionally, the methyl group attached to the phenoxy moiety provides further versatility in chemical modifications and applications.
Biological Activity
3-(4-Fluorophenoxymethyl)aniline, with the chemical formula C13H12FNO, is an organic compound characterized by a fluorophenyl group linked to an aniline structure via a methylene bridge. This unique structural arrangement imparts specific biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
The biological activity of this compound is influenced by its ability to interact with various biological targets. Key mechanisms include:
- Receptor Binding : The compound may act as a ligand for certain receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, thereby altering metabolic processes and cellular functions.
This compound exhibits several notable biochemical properties:
- Solubility : The compound's solubility in various solvents affects its bioavailability and interaction with biological systems.
- Stability : Under standard laboratory conditions, the compound remains stable, although it may degrade over time under extreme conditions.
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
Activity Type | Description |
---|---|
Antiparasitic | Potential activity against parasites such as malaria and Leishmania. |
Antifungal | Exhibits antifungal properties that may be useful in treating fungal infections. |
Analgesic | Demonstrated pain-relieving effects in preliminary studies. |
Antileukemic | Investigated for its potential to inhibit leukemic cell growth. |
Tuberculostatic | Shows promise in combating tuberculosis through its inhibitory effects. |
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound:
-
Antiparasitic Activity :
- A study demonstrated that compounds structurally similar to this compound exhibited significant activity against Plasmodium falciparum, the causative agent of malaria. The mechanism was attributed to interference with the parasite's metabolic pathways .
- Antifungal Properties :
- Analgesic Effects :
Comparison with Related Compounds
To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:
Compound Name | Structural Feature | Unique Aspect |
---|---|---|
3-(4-Chlorophenoxymethyl)aniline | Chlorine instead of fluorine | Different reactivity profile due to chlorine's influence. |
3-(Phenoxymethyl)aniline | No fluorine substituent | Lacks halogen influence on biological activity. |
3-(Trifluoromethylphenoxymethyl)aniline | Trifluoromethyl instead of fluorine | Enhanced lipophilicity and potential for varied interactions. |
Properties
IUPAC Name |
3-[(4-fluorophenoxy)methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-11-4-6-13(7-5-11)16-9-10-2-1-3-12(15)8-10/h1-8H,9,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXDFHZVDFLUTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)COC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.